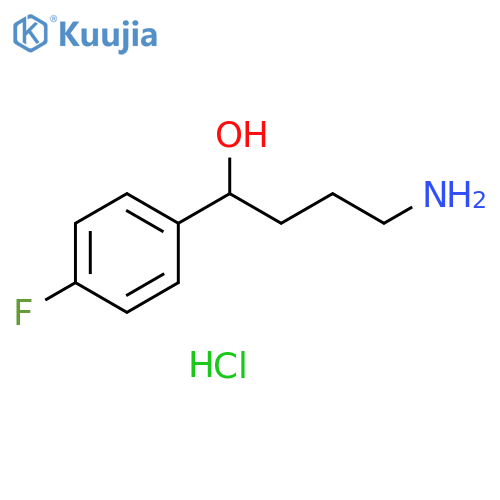

Cas no 1211461-06-1 (4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride)

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride

- α-(3-aminopropyl)-4-fluoro-Benzenemethanol, hydrochloride (1:1)

- CS-0236441

- EN300-1709892

- NS-02624

- MFCD15202166

- starbld0023592

- A-(3-aminopropyl)-4-fluoro-Benzenemethanol, hydrochloride (1:1)

- 1211461-06-1

- AKOS015948309

- 4-amino-1-(4-fluorophenyl)butan-1-ol;hydrochloride

-

- インチ: 1S/C10H14FNO.ClH/c11-9-5-3-8(4-6-9)10(13)2-1-7-12;/h3-6,10,13H,1-2,7,12H2;1H

- InChIKey: ISZVXOXLWUUZGX-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=CC=1)(O)CCCN.Cl

計算された属性

- せいみつぶんしりょう: 219.0826200g/mol

- どういたいしつりょう: 219.0826200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 135

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1709892-1g |

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 1g |

$642.0 | 2023-09-20 | |

| Aaron | AR00VTYC-50mg |

4-Amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 50mg |

$230.00 | 2025-02-14 | |

| 1PlusChem | 1P00VTQ0-50mg |

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 50mg |

$239.00 | 2023-12-26 | |

| 1PlusChem | 1P00VTQ0-2.5g |

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 2.5g |

$1620.00 | 2023-12-26 | |

| Aaron | AR00VTYC-100mg |

4-Amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 100mg |

$329.00 | 2025-02-14 | |

| Aaron | AR00VTYC-10g |

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 10g |

$3823.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307111-50mg |

α-(3-aminopropyl)-4-fluoro-Benzenemethanol, hydrochloride (1:1) |

1211461-06-1 | 98% | 50mg |

¥3749.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307111-1g |

α-(3-aminopropyl)-4-fluoro-Benzenemethanol, hydrochloride (1:1) |

1211461-06-1 | 98% | 1g |

¥13867.00 | 2024-08-09 | |

| 1PlusChem | 1P00VTQ0-100mg |

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 100mg |

$326.00 | 2023-12-26 | |

| Enamine | EN300-1709892-0.05g |

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride |

1211461-06-1 | 95% | 0.05g |

$149.0 | 2023-09-20 |

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride 関連文献

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochlorideに関する追加情報

Research Briefing on 4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride (CAS: 1211461-06-1)

4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride (CAS: 1211461-06-1) is a chemical compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its fluorophenyl and amino functional groups, has been the subject of recent studies due to its potential applications in drug development, particularly in the synthesis of novel therapeutic agents. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.

Recent studies have focused on the synthesis and characterization of 4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride, with particular attention to its physicochemical properties and biological activity. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the structural integrity and purity of the compound. These analyses are critical for ensuring the reproducibility and reliability of subsequent pharmacological evaluations.

One of the key areas of investigation has been the compound's potential as a precursor in the synthesis of bioactive molecules. For instance, derivatives of 4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride have been explored for their affinity towards specific neurotransmitter receptors, suggesting possible applications in the treatment of neurological disorders. Preliminary in vitro assays have demonstrated moderate activity at serotonin and dopamine receptors, warranting further exploration in animal models.

In addition to its neurological applications, recent research has also examined the compound's role in antimicrobial activity. Studies have shown that certain derivatives exhibit inhibitory effects against a range of bacterial and fungal pathogens. These findings highlight the versatility of 4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride as a scaffold for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Another significant aspect of the research has been the optimization of synthetic routes to produce 4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride with high yield and purity. Green chemistry approaches, such as the use of catalytic methods and solvent-free conditions, have been explored to minimize environmental impact and improve cost-efficiency. These advancements are crucial for scaling up production for preclinical and clinical studies.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and pharmacokinetic profile. Ongoing studies are employing computational modeling and in vivo experiments to address these gaps. The integration of these data will be essential for advancing the compound from the laboratory to potential therapeutic applications.

In conclusion, 4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride (CAS: 1211461-06-1) represents a promising candidate for further drug development. Its diverse biological activities and potential for structural modification make it a valuable tool in medicinal chemistry. Future research should focus on expanding its therapeutic applications and optimizing its pharmacological properties to meet clinical standards.

1211461-06-1 (4-amino-1-(4-fluorophenyl)butan-1-ol hydrochloride) 関連製品

- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 1562648-49-0(3-methyl-4-phenylbut-3-enal)

- 2228960-47-0(5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)

- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 2228425-52-1(3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine)

- 1480-90-6(2-fluoro-1,7-dihydro-6H-Purin-6-one)

- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)